molecular formula C21H23N3O4 B3004167 5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 869465-31-6

5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3004167
CAS RN: 869465-31-6
M. Wt: 381.432
InChI Key: NJTTZPOAPAUMSG-UHFFFAOYSA-N
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Description

The compound "5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione" is a complex organic molecule that likely contains several functional groups, including a pyridopyrimidine trione moiety. This structure suggests potential pharmacological activity, making it a candidate for drug development. The presence of a furo[3',4':5,6]pyrido[2,3-d]pyrimidine skeleton indicates a bicyclic system that may contribute to the compound's chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyridopyrimidine triones has been reported using oxidative aromatization methods. For instance, a simple and efficient method for synthesizing pyrido[4,3-d]pyrimidine-2,4-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones has been developed, which involves the oxidative aromatization of tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . Although the exact synthesis of the compound is not detailed, it is likely that similar methodologies could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine triones has been characterized using various techniques, including X-ray crystallography and computational methods like Density Functional Theory (DFT). For example, the 3D structure of a bis(pyrimidine-2,4,6(1H,3H,5H)-trione) derivative was confirmed by single-crystal X-ray structure determination, and its molecular structure was calculated using DFT, showing good agreement with experimental data . This suggests that the molecular structure of the compound could also be analyzed using similar methods to understand its geometry and electronic properties.

Chemical Reactions Analysis

Pyrimidine triones are known to be reactive and can undergo various chemical reactions. For instance, they can condense with aromatic aldehydes to form arylmethylidene derivatives . The reactivity of the compound towards such condensation reactions could be inferred, potentially leading to a variety of derivatives with different substituents affecting the molecule's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine triones can be deduced from their molecular structure. For example, the electronic spectra, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds have been calculated, indicating the most reactive sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The broad spectrum of biological activity associated with these compounds suggests that they could be promising candidates for the development of new therapies .

properties

IUPAC Name

8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-9-24-18-17(19(25)23-21(24)27)15(16-14(22-18)10-28-20(16)26)13-7-5-12(6-8-13)11(2)3/h5-8,11,15,22H,4,9-10H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTTZPOAPAUMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(C)C)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

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